molecular formula C6H6N4 B040915 Imidazo[1,2-a]pyrazin-8-amine CAS No. 117718-88-4

Imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B040915
CAS No.: 117718-88-4
M. Wt: 134.14 g/mol
InChI Key: RZLXZEJRGRNLQR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyrazin-8-amine is known for its ability to undergo various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions allow for the direct functionalization of the this compound scaffold, making it a versatile tool in the construction of various biochemical derivatives .

Cellular Effects

Some studies suggest that it may have significant activity against certain types of cells . For instance, one study found that a compound with a similar structure showed good IC50 at a μM concentration against various cell lines .

Molecular Mechanism

It is believed to exert its effects through specific interactions with biomolecules . For example, it may bind to certain enzymes or proteins, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that the compound has good microsomal stability , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the compound exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) at certain dosages .

Metabolic Pathways

It is known that the compound can undergo various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reaction .

Transport and Distribution

It is known that the compound can undergo various reactions that allow for its direct functionalization , suggesting that it may interact with various transporters or binding proteins.

Subcellular Localization

It is known that the compound is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry , suggesting that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyrazin-8-amine can be synthesized through various methods. One common approach involves the iodine-catalyzed one-pot three-component condensation reaction. This method includes the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction typically occurs at room temperature and yields the desired product in good quantities.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale multicomponent reactions due to their efficiency and atom economy. The use of readily available and cost-effective catalysts like iodine makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Imidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine. These compounds share a similar fused ring structure but differ in their biological activities and chemical reactivity . For example:

The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for diverse therapeutic applications .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXZEJRGRNLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437402
Record name Imidazo[1,2-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117718-88-4
Record name Imidazo[1,2-a]pyrazin-8-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117718-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrazin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Imidazo[1,2-a]pyrazin-8-amine derivatives interesting for drug discovery?

A1: this compound derivatives have emerged as promising scaffolds in drug discovery due to their ability to bind to a diverse range of therapeutically relevant targets. For instance, research has demonstrated their potential as inhibitors of Threonine Tyrosine Kinase (TTK) [] and Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) []. These enzymes play critical roles in various disease pathways, making their modulation attractive for therapeutic intervention.

Q2: How do this compound derivatives interact with TTK?

A2: While the specific binding interactions of this compound derivatives with TTK are still under investigation, molecular docking simulations have provided valuable insights []. These simulations suggest that the this compound core might interact with the enzyme's active site, potentially competing with ATP binding or mimicking the substrate binding pose. Further experimental studies, such as X-ray crystallography, could provide a detailed understanding of the binding mode.

Q3: What is the significance of identifying this compound derivatives as PI4KIIIβ inhibitors?

A3: The discovery of this compound derivatives, such as 3-(3-fluoro-4-methoxyphenyl)-2-methyl-N-(pyridin-4-ylmethyl)this compound, as PI4KIIIβ inhibitors represents a significant development in antiviral research []. PI4KIIIβ is essential for enterovirus replication, and inhibiting this enzyme can effectively disrupt the virus life cycle. This finding highlights the potential of this compound derivatives as broad-spectrum antiviral agents.

Q4: How does the structure of this compound derivatives influence their activity?

A4: The structure-activity relationship (SAR) of this compound derivatives is an active area of research. Studies have shown that modifications to the core structure, particularly at the 2-, 3-, and 8- positions, can significantly affect the compounds' potency and selectivity towards different targets [, , , , ]. For example, introducing bulky substituents at the 2-position might increase the affinity for TTK, while modifications at the 8-position could improve selectivity towards specific adenosine receptor subtypes []. Further research exploring different substituents and their impact on binding affinity, cellular activity, and pharmacokinetic properties is crucial for optimizing these compounds for therapeutic applications.

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